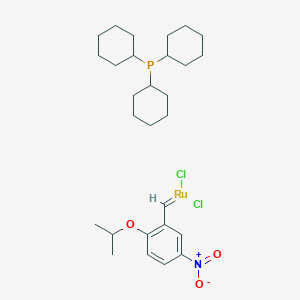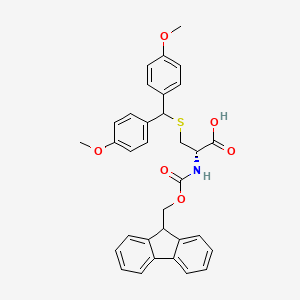
H-L-Arg(Pbf)-NH2 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-L-Arg(Pbf)-NH2 HCl, also known as L-Arginyl-L-phenylalanine-L-histidine hydrochloride, is a peptide that has been studied for its potential medical applications. It is an artificial peptide that consists of three amino acids: L-Arginine, L-Phenylalanine, and L-Histidine. This peptide has been studied for its potential therapeutic use in treating a variety of conditions, including cardiovascular diseases, inflammation, and cancer.
科学的研究の応用
H-L-Arg(Pbf)-NH2 HCl has been studied for its potential therapeutic use in treating a variety of conditions. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to have cardioprotective effects, as it has been shown to reduce the risk of cardiovascular diseases. Furthermore, it has been studied for its potential use in treating neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
作用機序
The mechanism of action of H-L-Arg(Pbf)-NH2 HCl is not fully understood. However, it is believed that the peptide works by activating the nitric oxide synthase enzyme, which is responsible for the production of nitric oxide. Nitric oxide is an important molecule that plays a role in various physiological processes, such as vasodilation and inflammation. Additionally, the peptide has been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects
H-L-Arg(Pbf)-NH2 HCl has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant effects, which have been linked to its ability to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, it has been found to have cardioprotective effects, as it has been shown to reduce the risk of cardiovascular diseases. Furthermore, it has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The use of H-L-Arg(Pbf)-NH2 HCl in lab experiments has several advantages. It is a cost-effective and versatile peptide that can be synthesized using the SPPS method. Additionally, it has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of peptides on various conditions. However, there are also some limitations to using this peptide in lab experiments. It is not a naturally occurring peptide, so it may not be as effective as naturally occurring peptides. Additionally, it is difficult to study its mechanism of action, as it is not fully understood.
将来の方向性
There are a variety of possible future directions for research on H-L-Arg(Pbf)-NH2 HCl. One possible direction is to further investigate its mechanism of action. Additionally, further research could be conducted to explore its potential therapeutic use in treating a variety of conditions, such as cardiovascular diseases, inflammation, and cancer. Furthermore, further research could be conducted to explore its potential use in treating neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Finally, further research could be conducted to explore its potential use in drug delivery systems.
合成法
H-L-Arg(Pbf)-NH2 HCl can be synthesized using the solid-phase peptide synthesis (SPPS) method. This involves the sequential addition of amino acids to the solid support, followed by the addition of a protecting group to the amino acids. This method is advantageous because it is cost-effective and allows for the production of large amounts of peptides. Additionally, SPPS is a versatile method and can be used to synthesize a variety of peptides.
特性
IUPAC Name |
(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O4S.ClH/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)24-18(22)23-8-6-7-14(20)17(21)25;/h14H,6-9,20H2,1-5H3,(H2,21,25)(H3,22,23,24);1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPWFKOBGSXFM-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N)N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N)N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Arg(Pbf)-NH2 HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)



![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)



![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)




